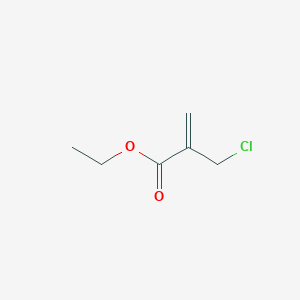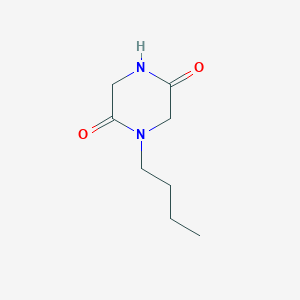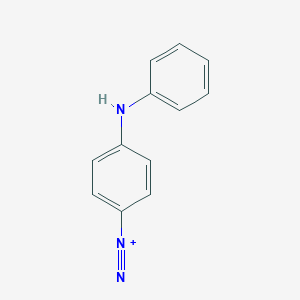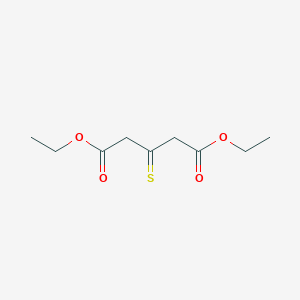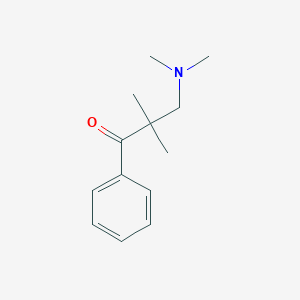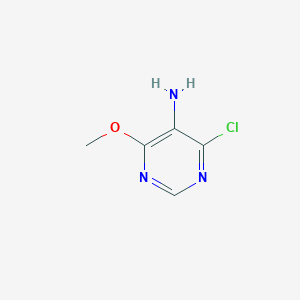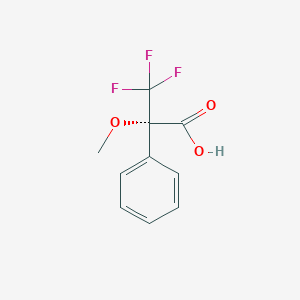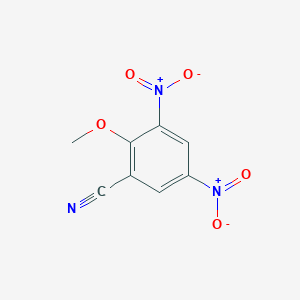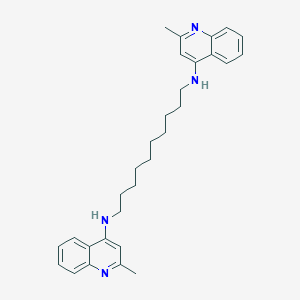
Quindecamine
Übersicht
Beschreibung
Quindecamine is not directly mentioned in the provided papers; however, the papers discuss various quinoline derivatives and related compounds, which may share some structural or functional similarities with quindecamine. Quinoline itself is a heterocyclic aromatic nitrogen compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It serves as a "parental" compound for synthesizing molecules with medical benefits, including anti-malarial, anti-microbial, and anticancer activities .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their biological and pharmaceutical applications. One paper discusses the electrochemical synthesis of quinone imines, which are structurally related to quinoline derivatives, through one-pot approaches exploiting the dual character of N,N-dialkyl-p-phenylenediamines . Another paper reviews the organocatalyzed synthesis of functionalized quinolines, highlighting the potential of these methods in green chemistry . Additionally, a review of recent advances in the synthesis of biologically active quinoline and its analogues is presented, summarizing various synthesis protocols and their environmental impacts .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing their properties. One study reports on the synthesis and single-crystal X-ray structures of two quinacridone derivatives, which are closely related to quinoline . These structures are characterized by intermolecular pi-pi and hydrogen bonding interactions, leading to the formation of molecular columns in the solid state .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by their molecular structure. The electrochemical behavior of triarylamines based on 6H-indolo[2,3-b]quinoxaline, a quinoline-related core, is characterized by one-electron quasi-reversible oxidation processes . These processes are attributable to the oxidation of the peripheral amines at the core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are diverse and can be tailored by modifying their molecular structure. The triarylamines mentioned earlier display green or yellow emission depending on the nature of the amine segment, and their thermal stability and glass transition temperatures are influenced by the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . The quinacridone derivatives exhibit concentration-dependent absorption and photoluminescent properties in solution, and their molecular packing characteristics in the solid state affect their electroluminescent properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity of Flindersine : Flindersine, a compound isolated from Toddalia asiatica, showed significant antibacterial and antifungal activities. This study highlights the potential of Flindersine as a moderate agent against bacteria and fungi (Duraipandiyan & Ignacimuthu, 2009).
Kynurenines in CNS Disorders : Research on the kynurenine family of compounds, which includes quinolinic acid, has shown potential applications in the treatment of neurodegenerative disorders like the AIDS-dementia complex and Huntington's disease. Quinolinic acid and kynurenic acid are highlighted for their roles in medical research and therapeutic application (Stone, 2001).
Ethnopharmacological Study of Medicinal Plants : A study involving participatory research in traditional communities in Brazil highlighted the use of various medicinal plant species, including those affecting the circulatory system. This research emphasizes the role of cultural factors in determining the use of specific plants for medicinal purposes (Yazbek et al., 2019).
Trends in Ethnopharmacology : The use of plants and plant-derived chemicals, such as quinine, for treating diseases is discussed. This paper highlights the importance of natural products in pharmacological drug development and their growing popularity in modern medicine (Gilani & Atta-ur-rahman, 2005).
Oral Carcinogenesis and Implantology in Primates : This study explores the carcinogenic effects of betel quid chewing, potentially linked to oral cancer in India. The research emphasizes the importance of animal models, particularly non-human primates, in understanding oral carcinogenesis and implantology (Hamner, 1973).
Eigenschaften
IUPAC Name |
N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIJBIYIMDKOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172538 | |
| Record name | Quindecamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quindecamine | |
CAS RN |
19056-26-9 | |
| Record name | N1,N10-Bis(2-methyl-4-quinolinyl)-1,10-decanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quindecamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quindecamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quindecamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINDECAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28Y645EBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





